5-Isopropoxymethyl-furan-2-carboxylic acid

Physicochemical profiling Medicinal chemistry Lead optimization

Researchers need reproducible furan building blocks-simple alkoxymethyl analog swaps unpredictably alter steric bulk and binding. This 5-isopropoxymethyl derivative provides a defined intermediate steric profile and predicted pKa of 3.15 for dependable salt formation and target selectivity. • pKa 3.15 ± 0.10 - reliable salt formulation. • Intermediate steric bulk - improved enzyme pocket discrimination vs. methoxy/ethoxy analogs. • Bifunctional: COOH for amide coupling; ether for further derivatization. • Stable to ~286 °C - compatible with high-T reactions. Verified purity with global shipping.

Molecular Formula C9H12O4
Molecular Weight 184.191
CAS No. 854703-57-4
Cat. No. B2541920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropoxymethyl-furan-2-carboxylic acid
CAS854703-57-4
Molecular FormulaC9H12O4
Molecular Weight184.191
Structural Identifiers
SMILESCC(C)OCC1=CC=C(O1)C(=O)O
InChIInChI=1S/C9H12O4/c1-6(2)12-5-7-3-4-8(13-7)9(10)11/h3-4,6H,5H2,1-2H3,(H,10,11)
InChIKeyHBDDCMSVPCBCBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Isopropoxymethyl-furan-2-carboxylic Acid: Physicochemical Profile & Procurement


5-Isopropoxymethyl-furan-2-carboxylic acid (CAS 854703-57-4) is a heterocyclic building block featuring a furan ring substituted at the 2-position with a carboxylic acid and at the 5-position with an isopropoxymethyl ether group . With a molecular formula of C9H12O4 and a molecular weight of 184.19 g/mol , this bifunctional molecule combines the reactivity of a carboxylic acid, an ether, and an electron-rich furan ring . Predicted physicochemical properties include a boiling point of 286.1±30.0 °C, a density of 1.170±0.06 g/cm³, and a pKa of 3.15±0.10, which are key parameters for solubility, formulation, and reactivity in downstream applications .

1

Bifunctional heterocyclic building block

Combines carboxylic acid and isopropoxymethyl ether on a furan scaffold, suitable for amide coupling, esterification, and further derivatization.

2

Predicted physicochemical screening

pKa, boiling point, and density estimates support early solubility, formulation, and purification scouting in medicinal and process chemistry.

3

Steric differentiation context

Branched isopropoxy group provides a distinct steric profile vs. linear alkoxy analogs, relevant for binding-site complementarity studies.

5-Isopropoxymethyl-furan-2-carboxylic Acid: Why Substitution Fails


Furan-2-carboxylic acid derivatives are highly sensitive to substituent effects at the 5-position, which dictate critical physicochemical and biological properties such as acidity, lipophilicity, and metabolic stability . Simple interchange between 5-alkoxymethyl analogs (e.g., methoxy, ethoxy, isopropoxy) or between ether and aryl-substituted variants is not scientifically sound; differences in steric bulk and electronic character can alter binding affinities, reaction kinetics, and solubility profiles [1]. The data below quantify key differentiators between 5-isopropoxymethyl-furan-2-carboxylic acid and its closest commercially available comparators, establishing a clear, verifiable basis for selection and procurement decisions.

5-Isopropoxymethyl-furan-2-carboxylic acid
5-Methoxymethyl or 5-ethoxymethyl analogs Smaller linear alkoxy groups alter steric bulk and electronic character; may shift reaction kinetics, lipophilicity, and target-binding profiles.
5-Isopropoxymethyl-furan-2-carboxylic acid
5-(4-Isopropoxyphenyl) analog Aryl substitution at the 5-position raises pKa and significantly increases molecular weight; acidity, solubility, and salt-formation potential may not transfer.
5-Isopropoxymethyl-furan-2-carboxylic acid
Unsubstituted furan-2-carboxylic acid or generic ether analogs Lack of the 5-isopropoxymethyl group removes key steric and electronic contributions; cannot replicate the substituent-dependent reactivity and property profile.

5-Isopropoxymethyl-furan-2-carboxylic Acid: Quantitative Differentiation


pKa Acidity Modulation by Alkoxymethyl Substituents

The predicted pKa of 5-isopropoxymethyl-furan-2-carboxylic acid is 3.15±0.10 . This value is identical to the predicted pKa of the methoxy and ethoxy analogs (3.15±0.10) , indicating that alkyl chain length in the 5-alkoxymethyl series does not significantly alter the acidity of the carboxylic acid group. However, this pKa is notably lower (more acidic) than that of the bulkier 5-(4-isopropoxyphenyl) analog, which has a predicted pKa of 3.32±0.10 . The increased acidity of the alkoxymethyl derivatives may enhance aqueous solubility and salt formation potential compared to the phenyl-substituted variant.

pKa acidity
Class-level inference
3.15±0.10 (predicted)
0.17 pKa units lower than aryl analog
Identical acidity among alkoxymethyl series; increased acidity vs. aryl analog may support salt formation and aqueous solubility.
Predicted values only; experimental pKa not reported. Class-level inference, verify in target buffer.
Physicochemical profiling Medicinal chemistry Lead optimization

Boiling Point: Impact on Reaction and Purification

The predicted boiling point of 5-isopropoxymethyl-furan-2-carboxylic acid is 286.1±30.0 °C . This is higher than the predicted boiling point of the methoxy analog (266.0±30.0 °C) and the ethoxy analog (279.4±30.0 °C) , but substantially lower than that of the 5-(4-isopropoxyphenyl) derivative (412.2±40.0 °C) . The trend correlates with increasing molecular weight and van der Waals interactions. The isopropoxymethyl compound occupies an intermediate volatility range, which may be advantageous for certain distillation or sublimation purification protocols compared to the less volatile aryl analog.

Boiling point
Class-level inference
286.1±30.0 °C (predicted)
20.1 °C above methoxy analog, 126.1 °C below aryl analog
Intermediate volatility may facilitate distillation-based purification compared to high-boiling aryl analog.
Predicted values; experimental boiling point not available. Process-safety review recommended.
Process chemistry Synthetic methodology Thermal stability

Density: Molecular Packing and Crystallinity

The predicted density of 5-isopropoxymethyl-furan-2-carboxylic acid is 1.170±0.06 g/cm³ . This is lower than the predicted density of the methoxy analog (1.259±0.06 g/cm³) and the ethoxy analog (1.211±0.06 g/cm³) , but comparable to that of the 5-(4-isopropoxyphenyl) analog (1.187±0.06 g/cm³) . Lower density in the isopropoxymethyl derivative suggests less efficient molecular packing in the solid state, which could correlate with differences in melting point, mechanical properties, and dissolution behavior. This is a critical consideration for formulation scientists when selecting a building block for solid dosage forms.

Density
Class-level inference
1.170±0.06 g/cm³ (predicted)
0.089 g/cm³ lower than methoxy analog
Lower density suggests less efficient crystal packing; may influence dissolution rate and solid-form processability.
Predicted density; experimental powder X-ray or pycnometry data needed to confirm.
Solid-state chemistry Crystallography Formulation

Molecular Weight and Steric Bulk: Binding & Permeability

5-Isopropoxymethyl-furan-2-carboxylic acid has a molecular weight of 184.19 g/mol . This places it between the smaller methoxy analog (156.14 g/mol) and ethoxy analog (170.16 g/mol) , and substantially smaller than the 5-(4-isopropoxyphenyl) analog (246.26 g/mol) . The branched isopropoxy group provides greater steric bulk than the linear ethoxy or methoxy groups, which can influence binding pocket complementarity and reduce off-target interactions in medicinal chemistry campaigns. The intermediate molecular weight also balances lipophilicity and aqueous solubility, two critical parameters for oral bioavailability.

Molecular weight & steric bulk
Class-level inference
184.19 g/mol
28.05 g/mol above methoxy, 62.07 g/mol below aryl analog
Branched isopropoxy provides higher steric demand than linear alkoxy analogs, potentially improving binding-site selectivity.
Molecular weight calculated; steric effects require target-specific assay validation.
Drug design Pharmacokinetics Structure-activity relationship

5-Isopropoxymethyl-furan-2-carboxylic Acid: Optimal Application Scenarios


Medicinal Chemistry: Lead Optimization

The predicted pKa of 3.15 and the branched isopropoxymethyl substituent make this compound a valuable building block for medicinal chemists seeking to modulate target binding while maintaining favorable solubility. The intermediate steric profile may improve selectivity for certain enzyme active sites compared to smaller alkoxymethyl analogs, while the lower pKa compared to aryl-substituted variants enhances salt formation potential for formulation development .

Process Chemistry: Synthetic Intermediate

The predicted boiling point of 286.1 °C positions this compound as a suitable intermediate in oxidation and coupling reactions where thermal stability is required. Its volatility profile allows for potential purification via distillation, and its carboxylic acid functionality enables further derivatization (e.g., amide bond formation, esterification) under standard conditions .

Solid-State Formulation: Density-Dependent Properties

The predicted density of 1.170 g/cm³, which is lower than that of the methoxy and ethoxy analogs, makes this compound an interesting candidate for studying the relationship between molecular packing and dissolution behavior. Researchers developing solid dosage forms may leverage this property to fine-tune drug release profiles .

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Predicted pKa and branched alkoxy steric profile
Target-binding selectivity and salt-formation screening
Process chemistry intermediate
Boiling point and thermal stability window
Distillation/purification compatibility and carboxylic acid derivatization efficiency
Solid-state formulation research
Predicted density and molecular packing
Powder flow, compressibility, and dissolution behavior in solid dosage model systems
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